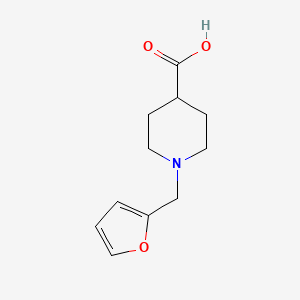

1-(2-Furylmethyl)piperidine-4-carboxylic acid

Description

Chemical Identity and Classification in Heterocyclic Chemistry

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a nitrogen- and oxygen-containing heterocyclic compound characterized by two distinct structural motifs: a piperidine ring and a furan moiety . The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a carboxylic acid functional group.

Table 1: Key Structural Components

| Component | Description |

|---|---|

| Piperidine ring | Saturated six-membered ring with one nitrogen atom (azacyclohexane) |

| Furan moiety | Unsaturated five-membered oxygen heterocycle (C4H4O) |

| Carboxylic acid | -COOH group at position 4 of the piperidine ring |

This dual heterocyclic architecture places the compound within the broader class of bridged heterocycles , which are of significant interest in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Nomenclature and Registry Information

The compound is systematically named according to IUPAC guidelines as 1-(furan-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid . Alternative nomenclature includes:

Table 2: Registry and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 874832-33-4 | |

| Molecular Formula | C11H15NO3 | |

| Molecular Weight | 209.24 g/mol | |

| SMILES | C1CN(CCC1C(=O)O)CC2=CC=CO2 | |

| InChI Key | IODLAFGCWHHWTO-UHFFFAOYSA-N |

The compound is cataloged in major chemical databases under identifiers such as CHEMBL5486084 (ChEMBL) and MFCD06808659 (Sigma-Aldrich).

Historical Context and Development

First reported in chemical literature in the early 21st century, this compound emerged during efforts to synthesize piperidine derivatives with enhanced bioactivity. The earliest PubChem entry dates to May 28, 2009 , with subsequent modifications reflecting ongoing research into its physicochemical properties. Its development parallels advances in:

Research Significance and Current Interest

Recent studies highlight three key areas of interest:

1. Medicinal Chemistry Applications

- Kinase inhibition : The furan-piperidine scaffold shows potential for binding ATP pockets in protein kinases

- HDAC modulation : Structural analogs demonstrate histone deacetylase inhibitory activity (IC50 values <1 μM in select cancer cell lines)

2. Synthetic Intermediate Utility

- Peptidomimetics : The carboxylic acid group enables conjugation to amino acid residues

- Ligand design : Furan oxygen participates in coordination chemistry with transition metals

3. Physicochemical Properties

Ongoing research focuses on optimizing these properties through structural modifications, including halogenation of the furan ring and esterification of the carboxylic acid group.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODLAFGCWHHWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647997 | |

| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874832-33-4 | |

| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Condensation

Reagents : 2-furancarboxylic acid and piperidine.

Procedure : The reaction typically involves heating a mixture of 2-furancarboxylic acid with piperidine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Yield : Reported yields range from 70% to 85%, depending on the reaction time and temperature.

Purification : The crude product can be purified through recrystallization from ethanol or by column chromatography.

Method 2: Hydrogenation Reaction

Reagents : Starting materials include piperidine derivatives and furan derivatives.

Procedure : This method often utilizes hydrogenation processes where furan derivatives are reacted with piperidine under hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve moderate temperatures (60-80°C) and pressures (3-5 MPa).

Yield : Yields can reach up to 90% with careful control of reaction parameters.

Purification : The product is isolated by filtration to remove the catalyst, followed by solvent evaporation and recrystallization.

Method 3: One-Pot Synthesis

Reagents : A combination of furyl methyl ketone, piperidine, and a Lewis acid catalyst.

Procedure : In this method, all reactants are mixed in a single pot under controlled temperature conditions. The Lewis acid facilitates the formation of the intermediate products which subsequently cyclize to form the target compound.

Yield : Yields are generally lower than other methods, ranging from 50% to 70%.

Purification : The final product may require extensive purification using chromatography due to side reactions that can occur during synthesis.

The following table summarizes key aspects of each preparation method for 1-(2-Furylmethyl)piperidine-4-carboxylic acid:

| Method | Yield (%) | Reaction Conditions | Purification Method |

|---|---|---|---|

| Direct Condensation | 70 - 85 | Reflux with acid catalyst | Recrystallization from ethanol |

| Hydrogenation Reaction | Up to 90 | Moderate temperature (60-80°C), pressure (3-5 MPa) | Filtration and recrystallization |

| One-Pot Synthesis | 50 - 70 | Controlled temperature with Lewis acid | Chromatography |

Recent studies have highlighted the significance of optimizing reaction conditions to enhance yield and selectivity in synthesizing piperidine derivatives like this compound. For instance:

A study by Usuki et al. emphasized the importance of maintaining optimal concentrations for successful hydrogenation processes, which directly impacts yield and purity.

Further advancements in synthetic methodologies have been reported, including functionalized chemoselective reactions that allow for greater versatility in synthesizing various piperidine derivatives.

The preparation of this compound can be achieved through multiple synthetic routes, each offering unique benefits regarding yield and complexity. Continuous research into optimizing these methods is crucial for improving efficiency in pharmaceutical applications. Future studies may focus on developing greener synthesis routes or exploring novel catalysts that could enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

1-(2-Furylmethyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives that exhibit biological activity. For instance, it has been used in the synthesis of piperidine derivatives that have shown promise in treating neurological disorders and certain types of cancer .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those derived from this compound. Research indicates that these compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of this compound could inhibit specific molecular targets involved in cancer progression, thereby offering a new avenue for therapeutic intervention .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It is believed to influence gamma-aminobutyric acid (GABA) receptors, which are critical in regulating neuronal excitability and have implications for anxiety and mood disorders . The ability to modify its structure allows for the development of selective GABA receptor modulators.

Chiral Drug Development

As a chiral molecule, this compound is valuable in the design of enantiomerically pure drugs. The piperidine ring structure is essential for creating compounds with specific biological activities, which is crucial in the development of effective pharmaceuticals . Its use in asymmetric synthesis has been documented, showcasing its versatility as a building block in drug design.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-(2-Furylmethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:

Piperidine-4-carboxylic acid: Lacks the furylmethyl group, resulting in different chemical and biological properties.

2-Furylmethylamine: Contains the furylmethyl group but lacks the piperidine ring, leading to distinct reactivity and applications.

N-Methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of the furylmethyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its combination of the furylmethyl group and the piperidine ring, which imparts specific chemical reactivity and potential biological activities.

Biological Activity

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

Structural Features

The presence of the furylmethyl group contributes to its unique properties, potentially influencing its interaction with biological targets. The carboxylic acid functional group may enhance solubility and reactivity.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and cellular receptors. Studies suggest that it may act as:

- Neurotransmitter Modulator : The compound may influence neurotransmission by modulating the activity of receptors involved in mood regulation and cognitive function.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Therapeutic Applications

Research indicates potential therapeutic applications in various areas:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests a role in treating conditions such as depression and anxiety.

- Cancer Research : Some studies have indicated that compounds with similar structures exhibit anticancer properties, warranting further investigation into this compound's efficacy.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in animal models. The findings indicated:

- Reduction in Neuroinflammation : The compound significantly reduced markers of inflammation in the brain.

- Improved Cognitive Function : Animals treated with the compound showed enhanced performance in memory tasks compared to the control group.

Study 2: Antioxidant Properties

Another research article highlighted the antioxidant properties of this compound. Key findings included:

- Scavenging Activity : In vitro tests demonstrated that this compound effectively scavenged free radicals.

- Cellular Protection : The compound provided protection to neuronal cells against oxidative stress-induced damage.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Furylmethyl)piperidine-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via reductive amination, a common method for piperidine derivatives. For example, an aldehyde (e.g., 2-furfuraldehyde) can react with piperidine-4-carboxylic acid in methanol under acidic conditions (e.g., acetic acid) using NaBHCN as a reducing agent. This approach typically yields ~30–40% after purification by column chromatography . Optimization may involve adjusting reaction time, stoichiometry (e.g., 1.05:1 molar ratio of amine to aldehyde), or alternative reductants like NaBH(OAc).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- H NMR : To confirm the furylmethyl substitution (δ ~7.5–8.5 ppm for furan protons) and piperidine ring conformation (e.g., axial/equatorial protons at δ ~2.5–3.5 ppm) .

- LC-MS : To verify molecular weight (e.g., [M+H] peak) and purity (>95%) .

- HPLC : For quantifying enantiomeric excess if chiral centers are present (e.g., using chiral stationary phases) .

Q. How can researchers optimize purification protocols for this compound?

Methodological Answer: Purification often involves:

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures, guided by solubility data (e.g., logP ≈ -0.2 suggests polar solvents) .

- Column Chromatography : Employ gradient elution (e.g., 5–20% methanol in dichloromethane) to resolve polar impurities .

- Acid-Base Extraction : Leverage the carboxylic acid moiety (pKa ~4–5) by protonating in acidic aqueous layers and extracting into organic phases .

Advanced Research Questions

Q. How does the furylmethyl substituent influence the compound’s bioactivity in neurological targets?

Methodological Answer: The furan ring may enhance binding to enzymes like acetylcholinesterase (AChE) via π-π stacking with aromatic residues (e.g., Trp86 in AChE). To validate:

Q. What strategies address stereochemical challenges in synthesizing chiral derivatives?

Methodological Answer:

- Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates during asymmetric synthesis .

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone precursors .

- Resolution via Diastereomeric Salts : React racemic mixtures with chiral amines (e.g., cinchonidine) and separate via differential crystallization .

Q. How can computational modeling guide structural optimization for receptor selectivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for furan) with activity data to predict optimal functional groups .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with S1P1 receptors) to assess binding stability and hydrogen-bond networks .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 39% vs. 60%)?

Methodological Answer:

- Reproduce Conditions : Verify reaction parameters (e.g., NaBHCN purity, inert atmosphere) from conflicting studies .

- Design of Experiments (DoE) : Use factorial analysis to identify critical variables (e.g., temperature, solvent polarity) affecting yield .

- Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to detect side reactions (e.g., over-reduction) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation (H335 risk) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.